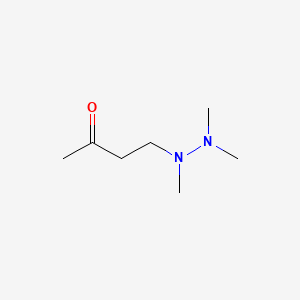

2-Butanone, 4-trimethylhydrazino-

Description

Structure

3D Structure

Properties

CAS No. |

74773-77-6 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

4-[dimethylamino(methyl)amino]butan-2-one |

InChI |

InChI=1S/C7H16N2O/c1-7(10)5-6-9(4)8(2)3/h5-6H2,1-4H3 |

InChI Key |

WSBLJVPNLNUZCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCN(C)N(C)C |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2 Butanone, 4 Trimethylhydrazino and Its Analogues

Established Synthetic Pathways for Butanone Scaffolds

The butanone (or methyl ethyl ketone) scaffold is a fundamental structure in organic chemistry, and its derivatives are key intermediates in various industrial and pharmaceutical syntheses. Several well-established methods exist for the construction of substituted butanones.

One of the most common approaches is the alkylation of acetoacetic esters or related β-keto esters . This method involves the deprotonation of the α-carbon followed by reaction with an appropriate alkyl halide. Subsequent hydrolysis and decarboxylation yield the desired substituted butanone.

Another significant pathway is the oxidation of 2-butanol . This can be achieved using a variety of oxidizing agents, such as chromate (B82759) reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or through more environmentally benign methods like catalytic oxidation using transition metal catalysts and a suitable terminal oxidant.

The hydration of 1-butyne (B89482) or 2-butyne also affords 2-butanone (B6335102). This reaction is typically catalyzed by mercury salts, although greener alternatives are continuously being explored.

For the synthesis of more complex butanone derivatives, such as 4-hydroxy-2-butanone (B42824), the aldol (B89426) condensation of acetone (B3395972) and formaldehyde (B43269) is a widely used industrial process. nih.govnih.gov This reaction can be performed under various conditions, including in a supercritical state, which has been shown to be a fast and high-yield method. nih.gov

Furthermore, biocatalytic methods are emerging as powerful tools for the synthesis of butanone derivatives. For instance, engineered strains of Klebsiella pneumoniae have been utilized to produce 2-butanone from 2,3-butanediol (B46004) through the action of diol dehydratases. researchgate.net Cell-free multi-enzyme catalysis has also been employed to convert ethanol (B145695) into a mixture of products including 2-butanone. rsc.org

Strategies for the Introduction of Trimethylhydrazino Moieties

The introduction of a trimethylhydrazino group (–NHN(CH₃)₂) onto a carbon skeleton can be accomplished through several synthetic strategies, primarily involving the reaction of a suitable precursor with 1,1,1-trimethylhydrazinium (B8733633) salts or related reagents.

A primary method is the nucleophilic substitution of a leaving group, such as a halide or a sulfonate ester, by trimethylhydrazine (B156840). For the synthesis of 2-Butanone, 4-trimethylhydrazino-, a precursor like 4-halo-2-butanone would be required. The reaction would proceed via an SN2 mechanism.

Alternatively, the reductive amination of a carbonyl compound can be employed. In this approach, a precursor such as 3-formyl-2-propanone could be reacted with 1,1,1-trimethylhydrazinium iodide in the presence of a reducing agent like sodium cyanoborohydride.

The formation of hydrazones, which are related structures, is commonly achieved through the condensation of a ketone or aldehyde with a hydrazine (B178648) derivative. For instance, the reaction of 2-butanone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) under acidic conditions yields the corresponding hydrazone. While this does not directly form a trimethylhydrazino group, it demonstrates the reactivity of the butanone carbonyl with hydrazine-based nucleophiles. The synthesis of hydrazones can be catalyzed by both Brønsted and Lewis acids. mdpi.com

Development and Optimization of Novel Synthetic Protocols for 2-Butanone, 4-trimethylhydrazino-

Given the absence of specific literature for the direct synthesis of 2-Butanone, 4-trimethylhydrazino-, this section outlines potential novel protocols based on established chemical transformations.

Exploration of Functional Group Interconversions and Transformations

A plausible synthetic route could commence with a readily available starting material, such as 4-hydroxy-2-butanone. This precursor can be synthesized via the aldol condensation of acetone and formaldehyde. nih.gov The hydroxyl group of 4-hydroxy-2-butanone can then be converted into a good leaving group, for example, by tosylation or mesylation, to facilitate nucleophilic substitution by trimethylhydrazine.

Another approach could involve the Mannich reaction . The Mannich reaction of 2(5H)-furanone derivatives with iminiums provides access to butenolide derivatives with an amine functionality. nih.gov A similar strategy could potentially be adapted using a suitable butanone enolate or enamine and an electrophilic source of the trimethylhydrazino group.

The table below summarizes potential precursor transformations for the synthesis of 2-Butanone, 4-trimethylhydrazino-.

| Starting Material | Intermediate | Reagent for Trimethylhydrazino Introduction |

| 4-Hydroxy-2-butanone | 4-Tosyloxy-2-butanone | Trimethylhydrazine |

| 3-Oxobutanal | - | 1,1,1-Trimethylhydrazinium iodide / NaBH₃CN |

| But-3-en-2-one | - | Michael addition with Trimethylhydrazine |

Stereoselective and Enantioselective Synthesis Approaches (if applicable)

Should a chiral center be desired, for instance at the C4 position if a substituent were present, stereoselective synthetic methods would be necessary. The field of asymmetric catalysis offers numerous strategies for the enantioselective synthesis of butenolide and butyrolactone derivatives, which can serve as chiral building blocks. nih.govrug.nl

For example, biocatalytic asymmetric reduction of 4-hydroxy-2-butanone using strains like Candida krusei has been shown to produce (R)-1,3-butanediol with high enantiomeric excess. nih.gov This highlights the potential of enzymes to control stereochemistry in butanone-related scaffolds. Similarly, butanediol (B1596017) dehydrogenases can be used for the stereoselective synthesis of α-hydroxy ketones. rsc.org

Asymmetric Mannich reactions and Michael additions are also powerful tools for creating stereocenters. nih.gov The development of a stereoselective synthesis of 2-Butanone, 4-trimethylhydrazino- would likely involve the use of a chiral catalyst or a chiral auxiliary to control the introduction of the trimethylhydrazino group or to set a stereocenter in a precursor molecule.

Design and Application of Catalytic Systems in Hydrazino-Ketone Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. For the synthesis of hydrazino-ketones, several catalytic systems could be envisioned.

Lewis acid catalysis has been shown to be effective in the synthesis of hydrazones from ketones and hydrazines. mdpi.com Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), for instance, has been used as a catalyst for these transformations. mdpi.com Such a catalyst could potentially be applied to the direct condensation of a butanone precursor with trimethylhydrazine, although the formation of a simple hydrazone at the carbonyl group would be a competing reaction.

Transition metal catalysis offers a broad range of possibilities. Nickel-catalyzed alkenylation of ketones mediated by hydrazine has been reported as a method to form alkenes. nih.govacs.org While the goal here is not alkene formation, this demonstrates the reactivity of ketones and hydrazines in the presence of nickel catalysts. It is conceivable that a nickel or palladium-catalyzed cross-coupling reaction could be developed to form the C-N bond between a butanone scaffold and the trimethylhydrazino moiety.

Organocatalysis represents another promising avenue. Chiral organocatalysts are widely used in asymmetric synthesis, including the synthesis of butenolide and butyrolactone derivatives. rug.nl An organocatalytic approach could be employed for a stereoselective Michael addition of trimethylhydrazine to an α,β-unsaturated ketone precursor, such as but-3-en-2-one.

The following table provides examples of catalytic systems that could be adapted for the synthesis of 2-Butanone, 4-trimethylhydrazino-.

| Catalytic System | Reaction Type | Potential Application |

| CeCl₃·7H₂O | Lewis Acid Catalysis | Condensation of a precursor with trimethylhydrazine. mdpi.com |

| Nickel/Ligand | Transition Metal Catalysis | Cross-coupling of a 4-halobutanone with trimethylhydrazine. |

| Chiral Amine | Organocatalysis | Asymmetric Michael addition of trimethylhydrazine to but-3-en-2-one. |

Advanced Spectroscopic and Analytical Research Methodologies for 2 Butanone, 4 Trimethylhydrazino

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-Butanone (B6335102), 4-trimethylhydrazino-, a combination of 1H, 13C, and two-dimensional (2D) NMR experiments would be required for an unambiguous assignment of its molecular structure.

¹H NMR Spectroscopy: A proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. Based on the structure of 2-Butanone, 4-trimethylhydrazino-, one would predict distinct signals for the methyl and methylene (B1212753) protons of the butanone backbone, as well as for the methyl groups attached to the hydrazine (B178648) nitrogen. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. libretexts.orgdocbrown.info For 2-Butanone, 4-trimethylhydrazino-, seven distinct signals would be expected, corresponding to each carbon atom in the molecule, including the carbonyl carbon which would appear at a characteristic downfield shift (typically 160-220 ppm). libretexts.org

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the methylene groups in the butanone chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Hypothetical ¹H NMR Data for 2-Butanone, 4-trimethylhydrazino-

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~2.1 | s | 3H | CH₃ (C1) |

| ~2.4 | t | 2H | CH₂ (C3) |

| ~2.7 | t | 2H | CH₂ (C4) |

| ~2.3 | s | 9H | N(CH₃)₃ |

Note: This table represents predicted values. Actual chemical shifts and multiplicities may vary based on solvent and other experimental conditions.

Hypothetical ¹³C NMR Data for 2-Butanone, 4-trimethylhydrazino-

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~210 | C2 (C=O) |

| ~55 | C4 |

| ~50 | N(CH₃)₃ |

| ~35 | C3 |

| ~30 | C1 |

Note: This table represents predicted values for the main carbon signals. The remaining carbon signals for the butanone backbone would also be present.

High-Resolution Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For 2-Butanone, 4-trimethylhydrazino-, HRMS would be used to confirm its molecular formula (C7H16N2O) by providing a highly accurate mass measurement of the molecular ion ([M]+ or [M+H]+). docbrown.info

Electron Ionization (EI) would likely lead to extensive fragmentation. Key fragmentation pathways for this molecule would be expected to involve:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl group, a common fragmentation for ketones. docbrown.info

Cleavage of the C-N and N-N bonds: The hydrazine moiety could fragment, leading to the loss of the trimethylamino group or parts thereof.

McLafferty Rearrangement: If sterically possible, this rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Electrospray Ionization (ESI), a softer ionization technique, would be more likely to yield the intact protonated molecule [M+H]+, facilitating accurate mass determination.

Hypothetical High-Resolution Mass Spectrometry Fragmentation Data for 2-Butanone, 4-trimethylhydrazino-

| m/z (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 144.1263 | [C₇H₁₆N₂O]⁺ | Molecular Ion |

| 129.1028 | [C₆H₁₃N₂O]⁺ | Loss of CH₃ |

| 85.0657 | [C₅H₉O]⁺ | Cleavage of C3-C4 bond |

| 72.0813 | [C₃H₆N₂]⁺ | Cleavage of C-N bond |

| 58.0657 | [C₃H₈N]⁺ | Trimethylaminyl radical cation |

| 43.0184 | [C₂H₃O]⁺ | Acetyl cation |

Note: This table represents a hypothetical fragmentation pattern. The relative abundances of fragments would depend on the ionization energy and technique used.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Butanone, 4-trimethylhydrazino- would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, expected in the region of 1700-1725 cm⁻¹. chemicalbook.com Other key absorptions would include C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹), C-N stretching, and various bending vibrations that form the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, non-polar bonds such as C-C and N-N may give stronger signals in the Raman spectrum compared to the IR spectrum. This can be useful for analyzing the skeletal structure of the molecule.

Hypothetical Vibrational Spectroscopy Data for 2-Butanone, 4-trimethylhydrazino-

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment (Vibrational Mode) |

| ~2970-2850 | Medium-Strong | C-H stretch (alkyl) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1460, 1370 | Medium | C-H bend (alkyl) |

| ~1250-1000 | Medium-Strong | C-N stretch |

Note: This table presents predicted characteristic peaks. The full spectrum would contain many other bands in the fingerprint region (below 1500 cm⁻¹).

Advanced Chromatographic Methods for Research Purity Assessment and Reaction Progress Monitoring (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity and monitoring the progress of its synthesis. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the molecular weight of 2-Butanone, 4-trimethylhydrazino-, it is likely volatile enough for GC analysis. A GC-MS system would separate the compound from any volatile impurities, and the mass spectrometer would provide identification of the eluted peaks. nih.gov In some cases, derivatization of the hydrazine moiety might be employed to improve chromatographic performance and sensitivity. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly if the compound has limited thermal stability. longdom.orgmdpi.com Reversed-phase LC, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, would be a standard starting point for method development. longdom.org The mass spectrometer detector offers high selectivity and sensitivity, allowing for the quantification of the compound even in complex matrices. Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy to enhance the detection of carbonyl compounds and hydrazones in LC-MS analysis. longdom.orgmdpi.com

The purity of a synthesized batch of 2-Butanone, 4-trimethylhydrazino- would typically be determined by calculating the peak area percentage from the chromatogram obtained from either a GC-FID (Flame Ionization Detector) or LC-UV/MS analysis.

Theoretical and Computational Investigations of 2 Butanone, 4 Trimethylhydrazino

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of characteristics.

Key Areas for Investigation:

Molecular Orbital Analysis: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. This is crucial for predicting its reactivity.

Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential would identify the electron-rich and electron-poor areas of the molecule, offering insights into intermolecular interactions and the sites of potential electrophilic and nucleophilic attack.

Thermochemical Properties: The calculation of properties such as the heat of formation and Gibbs free energy would provide data on the thermodynamic stability of the molecule.

A hypothetical data table for such calculations might look like this:

Table 1: Calculated Electronic and Energetic Properties of 2-Butanone (B6335102), 4-trimethylhydrazino-

| Property | Calculated Value | Units |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Landscape Analysis

2-Butanone, 4-trimethylhydrazino- possesses several rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations can be employed to explore the different possible three-dimensional arrangements of the molecule and their relative stabilities.

Potential Research Focus:

Conformational Search: Identifying the most stable conformers (global and local minima on the potential energy surface).

Dihedral Angle Analysis: Studying the rotation around key single bonds to understand the barriers to conformational change.

Solvent Effects: Simulating the molecule in different solvents to understand how the environment influences its preferred conformation and dynamics.

Table 2: Predicted Stable Conformers of 2-Butanone, 4-trimethylhydrazino-

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Conformer 1 | Data not available | Data not available |

| Conformer 2 | Data not available | Data not available |

Note: This table illustrates how data on stable conformers would be presented following a thorough conformational analysis.

Computational Predictions of Spectroscopic Parameters and Spectral Interpretation

Computational methods are instrumental in predicting and interpreting various types of spectra. This can be a powerful tool for identifying and characterizing 2-Butanone, 4-trimethylhydrazino- experimentally.

Spectroscopic Techniques for Computational Study:

Infrared (IR) Spectroscopy: Calculating the vibrational frequencies and their intensities would allow for the assignment of experimental IR absorption bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the chemical shifts of ¹H and ¹³C atoms would be invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the molecule's electronic structure and color (or lack thereof).

Table 3: Computationally Predicted Spectroscopic Data for 2-Butanone, 4-trimethylhydrazino-

| Spectroscopic Parameter | Predicted Value |

|---|---|

| Key IR Frequencies (cm⁻¹) | C=O stretch: Data not available, N-N stretch: Data not available |

| ¹H NMR Chemical Shifts (ppm) | CH₃ (ketone): Data not available, N-CH₃: Data not available |

| ¹³C NMR Chemical Shifts (ppm) | C=O: Data not available, N-CH₃: Data not available |

Note: The entries in this table are examples of the data that would be generated through computational spectroscopic studies.

Elucidation of Reaction Mechanisms via Computational Modeling (e.g., Transition State Analysis)

Understanding how 2-Butanone, 4-trimethylhydrazino- participates in chemical reactions is a key aspect of its chemistry. Computational modeling can map out the entire reaction pathway, providing a level of detail that is often difficult to obtain through experiments alone.

Areas for Mechanistic Investigation:

Reaction with Electrophiles and Nucleophiles: Modeling the reaction of the ketone or hydrazine (B178648) moieties with various reagents to determine the most likely reaction pathways.

Transition State Searching: Locating the transition state structures for proposed reaction steps and calculating their energies to determine the activation barriers. This would allow for the prediction of reaction rates.

Intermediate Stability: Calculating the energies of any intermediates formed during a reaction to assess their stability and likelihood of being observed.

For instance, the synthesis of this compound likely involves the reaction of 2-butanone with trimethylhydrazine (B156840). ontosight.ai A computational study could elucidate the mechanism of this condensation reaction, including the role of any catalysts.

Table 4: Hypothetical Reaction Energetics for the Formation of 2-Butanone, 4-trimethylhydrazino-

| Reaction Step | Reactants | Transition State Energy (kJ/mol) | Products |

|---|---|---|---|

| Nucleophilic Attack | 2-Butanone + Trimethylhydrazine | Data not available | Hemiaminal Intermediate |

Note: This table provides a simplified example of how computational modeling could be used to analyze the energetics of a reaction pathway.

Chemical Reactivity and Mechanistic Studies of 2 Butanone, 4 Trimethylhydrazino

Electrophilic and Nucleophilic Reaction Profiles of the Carbonyl Functionality

The carbonyl group (C=O) in 2-Butanone (B6335102), 4-trimethylhydrazino- is a site of significant reactivity. The carbon-oxygen double bond is polarized due to the higher electronegativity of oxygen, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. ncert.nic.in This polarity governs the characteristic reactions of ketones.

Aldehydes and ketones primarily undergo nucleophilic addition reactions. ncert.nic.indoubtnut.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp2 to sp3 and the formation of a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.orgopenstax.org This intermediate can then be protonated to yield an alcohol. openstax.org The reactivity of the carbonyl group is influenced by both electronic and steric factors. Ketones, having two alkyl groups attached to the carbonyl carbon, are generally less reactive than aldehydes due to increased steric hindrance and electronic stabilization of the carbonyl carbon by the alkyl groups. ncert.nic.inlibretexts.org

Common nucleophilic addition reactions at the carbonyl carbon include:

Addition of Cyanide: In the presence of a cyanide source like HCN, ketones can form cyanohydrins. This reaction is typically base-catalyzed, as the cyanide ion (CN-) is a potent nucleophile. ncert.nic.inlibretexts.org

Addition of Alcohols: Under acidic conditions, ketones react with alcohols to form hemiketals and subsequently ketals. Dry hydrogen chloride is often used as a catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. ncert.nic.in

Addition of Ammonia (B1221849) Derivatives: The formation of the title compound itself is an example of the reaction of a ketone with an ammonia derivative (trimethylhydrazine). This is a nucleophilic addition-elimination reaction where the initial addition of the nucleophile is followed by the elimination of a water molecule to form a C=N double bond. ncert.nic.inwikipedia.org

While the primary reactivity of the carbonyl group is nucleophilic addition at the carbon, the carbonyl oxygen, with its lone pairs of electrons, can act as a Lewis base and be attacked by strong electrophiles, most notably a proton in acid-catalyzed reactions. ncert.nic.in Aromatic aldehydes and ketones can undergo electrophilic substitution on the aromatic ring, but for an aliphatic ketone like 2-butanone, such reactions are not applicable. organicmystery.com

Reactivity Investigations of the Trimethylhydrazino Moiety

The trimethylhydrazino group [-N(CH3)N(CH3)2] is a derivative of hydrazine (B178648) and imparts specific reactivity to the molecule. Trimethylhydrazine (B156840) itself is a nucleophilic reagent used in organic synthesis. Once reacted with 2-butanone to form the hydrazone, the resulting C=N-N moiety, specifically a trialkylhydrazonium ion after condensation, exhibits its own characteristic reactions. nih.gov

The nitrogen atoms of the trimethylhydrazino group possess lone pairs of electrons, making them potential nucleophiles. The N,N-dialkylhydrazone functionality can undergo a variety of transformations:

The C=N bond can be hydrolyzed, oxidized, or reduced. wikipedia.org

The N-N bond can be cleaved reductively to yield a free amine. wikipedia.org

The alpha-hydrogens to the original carbonyl group become more acidic in the hydrazone compared to the parent ketone, allowing for deprotonation to form an azaenolate, which can then be alkylated. wikipedia.org

The trimethylhydrazino moiety can also participate in reactions with metals, for instance, forming complexes with trimethylaluminum. cdnsciencepub.com

Studies on Intramolecular Rearrangements and Cyclization Pathways

One of the most well-known rearrangements of hydrazones is the Fischer indole (B1671886) synthesis , which involves the acid-catalyzed cyclization of an arylhydrazone of an aldehyde or ketone to form an indole. byjus.comjk-sci.comtestbook.comwikipedia.org This reaction proceeds through a libretexts.orglibretexts.org-sigmatropic rearrangement of the corresponding enamine tautomer. byjus.com Although the title compound lacks an aryl group on the hydrazine moiety, this reaction highlights the propensity of hydrazones to undergo complex intramolecular rearrangements.

Other intramolecular cyclization reactions of hydrazones are known. For example, hydrazones derived from cycloalkenones can undergo enantioselective transannular formal (3 + 2) cycloadditions catalyzed by a chiral phosphoric acid. acs.org Additionally, Lewis acid-mediated cyclization of unsaturated hydrazones can lead to the formation of cyclic amino compounds. rsc.org The presence of both the hydrazone and the butanone backbone in 2-Butanone, 4-trimethylhydrazino- could potentially allow for intramolecular reactions under specific conditions, although such pathways have not been documented. For instance, α-hydroxy ketones can react with N-acylhydrazones in a [3+2] cyclization/rearrangement to form oxazolines. rsc.org

Kinetic and Thermodynamic Analyses of Chemical Transformations

At neutral pH, the rate-limiting step is often the dehydration of the tetrahedral intermediate. nih.govresearchgate.net As the pH decreases (becomes more acidic), the rate of dehydration increases, and the formation of the carbinolamine can become rate-limiting. rsc.org

The table below presents representative kinetic data for the formation of hydrazones from different aldehydes and ketones. While this data is not for 2-Butanone, 4-trimethylhydrazino- specifically, it illustrates the influence of substrate structure and pH on reaction rates.

Table 1: Representative Second-Order Rate Constants for Hydrazone Formation

| Carbonyl Compound | Hydrazine Derivative | pH | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| 4-Pyridinecarboxaldehyde | Phenylhydrazine | 7.4 | 0.99 | nih.gov |

| Pyruvic acid | Phenylhydrazine | 7.4 | 1.8 | nih.gov |

| Butyraldehyde | Hydrazine with neighboring carboxylic acid | 7.4 | 24 | nih.gov |

This is an interactive table. The data is illustrative of hydrazone formation kinetics.

The hydrolytic stability of the hydrazone bond is also a critical aspect of its chemistry. Hydrazones are susceptible to hydrolysis, which is the reverse of their formation. wikipedia.orgresearchgate.net This reaction is also acid-catalyzed. nih.govnih.gov Generally, alkyl hydrazones are significantly more sensitive to hydrolysis than comparable oximes. wikipedia.orgnih.gov However, a trialkylhydrazonium ion, which is formed upon condensation, has been shown to be more stable towards hydrolysis than simple hydrazones and even oximes. nih.govexlibrisgroup.com

The table below shows the half-lives for the hydrolysis of various hydrazones at different pD values (the equivalent of pH in deuterium (B1214612) oxide).

Table 2: Half-lives (t₁/₂) for Hydrolysis of Hydrazones at 37 °C

| Hydrazone Type | pD 5.0 | pD 7.0 | pD 9.0 | Reference |

|---|---|---|---|---|

| Methylhydrazone | 0.3 h | 28 h | >1 week | nih.gov |

| Dimethylhydrazone | 0.4 h | 42 h | >1 week | nih.gov |

| Acetylhydrazone | 0.8 h | 78 h | >1 week | nih.gov |

This is an interactive table. The data demonstrates the relative stability of different hydrazone linkages to hydrolysis.

Mechanistic Investigations into Stability and Degradation Pathways under Controlled Research Conditions

The stability of 2-Butanone, 4-trimethylhydrazino- is primarily determined by the integrity of the hydrazone linkage. The main degradation pathway under many research conditions is hydrolysis.

Hydrolytic Degradation: The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the nitrogen atoms of the hydrazone, which increases the electrophilicity of the imine carbon. nih.govraineslab.com For simple hydrazones, protonation is thought to occur on the N2 nitrogen (the one not double-bonded to carbon). raineslab.com This is followed by the attack of a water molecule on the carbon, forming a carbinolamine intermediate. nih.gov This intermediate then breaks down, releasing the original ketone and the protonated hydrazine. nih.gov The rate of hydrolysis is generally fastest under acidic conditions and decreases as the pH becomes neutral or basic. nih.govresearchgate.net The stability of the trimethylhydrazonium ion derivative is notably higher than that of simple alkylhydrazones, suggesting that 2-Butanone, 4-trimethylhydrazino- would exhibit enhanced resistance to hydrolysis. nih.gov

Thermal Degradation: Hydrazines and their derivatives can undergo thermal decomposition. Studies on hydrazine (N2H4) and monomethylhydrazine have shown that at lower temperatures, the primary decomposition product is ammonia (NH3), while at higher temperatures, dinitrogen (N2) and dihydrogen (H2) are the main products. nih.govcaltech.eduresearchgate.net The decomposition proceeds through various radical intermediates, such as N2H3, N2H2, and NH2. nih.govcaltech.edu The presence of a catalyst, such as a platinum surface, can significantly lower the decomposition temperature. nih.govcaltech.edu Thermal analysis of some hydrazone complexes has shown that decomposition can begin with the splitting of the N-N bond. researchgate.net It is plausible that under high-temperature conditions, 2-Butanone, 4-trimethylhydrazino- would decompose through pathways involving the cleavage of the N-N and C-N bonds.

Derivatization Strategies and Applications in Analytical Chemistry Research

Formation of Hydrazone Derivatives for Enhanced Analytical Detection and Characterization

The reaction between a ketone and a hydrazine (B178648) to form a hydrazone is a well-established chemical transformation frequently employed in analytical chemistry. This reaction serves to convert the parent ketone into a derivative with properties more amenable to specific analytical techniques. In the case of 2-Butanone (B6335102), 4-trimethylhydrazino-, the ketone functional group can react with a suitable hydrazine-containing reagent to form a hydrazone.

The primary motivation for such derivatization is to enhance the analytical signal. For instance, by introducing a chromophore (a light-absorbing group) or a fluorophore (a fluorescence-emitting group) via the derivatizing agent, the resulting hydrazone can be detected with high sensitivity using UV-Visible spectrophotometry or fluorescence spectroscopy. A classic example of this approach is the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with ketones to form intensely colored 2,4-dinitrophenylhydrazone derivatives. medchemexpress.comresearchgate.net

Furthermore, derivatization can improve the chromatographic behavior of the analyte. By increasing the molecular weight and altering the polarity of 2-Butanone, 4-trimethylhydrazino-, its separation from other components in a complex mixture by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be significantly improved. Silylation, a common derivatization technique in GC-MS analysis, replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. nih.govresearchgate.net

Table 1: Common Derivatization Reactions for Ketones

| Derivatization Reaction | Reagent Type | Purpose | Analytical Technique |

| Hydrazone Formation | Hydrazines (e.g., DNPH) | Enhance UV/Vis detection, Improve chromatographic separation | HPLC-UV, Spectrophotometry |

| Silylation | Silylating agents (e.g., BSTFA, MSTFA) | Increase volatility and thermal stability | GC-MS |

| Acylation | Acylating agents | Improve chromatographic properties and detector response | GC, HPLC |

| Alkylation | Alkylating agents | Protect active hydrogens, modify volatility | GC |

Development of 2-Butanone, 4-trimethylhydrazino- as a Chemical Probe or Reagent for Basic Research

This concept is exemplified by Girard's reagents, such as Girard's reagent T (GirT), which contain a quaternary ammonium (B1175870) group. medchemexpress.comsigmaaldrich.comnih.gov These reagents react with ketones and aldehydes to form hydrazone derivatives that are readily ionized, leading to significantly improved detection sensitivity in techniques like electrospray ionization-mass spectrometry (ESI-MS). nih.gov The trimethylhydrazino moiety in 2-Butanone, 4-trimethylhydrazino- could theoretically function in a similar manner, making it a potential reagent for labeling other molecules of interest that can react with its ketone group.

The development of 2-Butanone, 4-trimethylhydrazino- as a reagent would involve synthesizing it through the reaction of 2-butanone with trimethylhydrazine (B156840). ontosight.ai Its utility as a probe would then depend on its reactivity and specificity towards target molecules in a biological or chemical system, and the ability to detect the resulting labeled product with high sensitivity.

Advanced Analytical Methodologies for Trace Detection and Quantification in Complex Research Matrices

The trace detection and quantification of 2-Butanone, 4-trimethylhydrazino- in complex matrices, such as biological fluids or environmental samples, would necessitate the use of advanced analytical methodologies. The choice of technique would depend on the concentration of the analyte and the nature of the matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, or those that can be made so through derivatization, GC-MS offers high separation efficiency and sensitive detection. Derivatization of 2-Butanone, 4-trimethylhydrazino-, for instance by silylation, would be a crucial step to improve its chromatographic performance and obtain characteristic mass spectra for identification and quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC. For 2-Butanone, 4-trimethylhydrazino-, reversed-phase HPLC could be used for separation, coupled with a mass spectrometer for detection. The inherent charge of the trimethylhydrazino group would make it particularly suitable for ESI-MS, potentially allowing for very low detection limits. nih.govnih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) would further enhance selectivity and sensitivity, enabling the quantification of the compound even in the presence of interfering substances. nih.govnih.govresearchgate.net

Table 2: Advanced Analytical Techniques for Trace Analysis

| Analytical Technique | Principle | Advantages for "2-Butanone, 4-trimethylhydrazino-" |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High resolution separation; sensitive detection after derivatization. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of compounds in a liquid phase followed by tandem mass analysis. | High sensitivity and selectivity for charged molecules; suitable for complex matrices. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation based on electrophoretic mobility coupled to mass detection. | High separation efficiency for charged species; low sample consumption. |

The successful application of these techniques would require careful method development, including optimization of sample preparation, chromatographic or electrophoretic conditions, and mass spectrometric parameters. The use of an isotopically labeled internal standard would be essential for accurate quantification in complex matrices. nih.govnih.gov

Advanced Academic Applications and Future Research Directions

Integration of 2-Butanone (B6335102), 4-trimethylhydrazino- into Complex Organic Synthesis Strategies

The presence of both a nucleophilic hydrazine (B178648) moiety and an electrophilic ketone group makes 2-Butanone, 4-trimethylhydrazino- a versatile intermediate in organic synthesis. ontosight.ai The trimethylhydrazino group can act as a directing group or be transformed into other functionalities, while the ketone offers a site for various carbon-carbon and carbon-heteroatom bond formations.

One key strategy involves leveraging the hydrazone functionality as an intermediate for further reactions. Hydrazones are well-established precursors in a variety of named reactions, including the Wolff-Kishner reduction to form alkanes, the Shapiro reaction, and the Bamford-Stevens reaction to produce vinyl compounds. wikipedia.org The trimethyl-substituted hydrazine of 2-Butanone, 4-trimethylhydrazino- could offer unique reactivity or selectivity in these transformations compared to unsubstituted hydrazones.

Furthermore, the hydrazone can serve as a protected form of the ketone, allowing for selective reactions at other sites of a complex molecule. The relative stability of hydrazones to certain reagents, followed by their hydrolysis back to the ketone, provides a valuable synthetic tool. wikipedia.org The rate of this hydrolysis can be influenced by the pH of the medium, offering a degree of control. wikipedia.org

Exploration as a Synthetic Building Block for Novel Molecular Architectures

The dual functionality of 2-Butanone, 4-trimethylhydrazino- makes it an attractive starting material for the synthesis of novel heterocyclic compounds. The reaction of the hydrazine nitrogen with the ketone or other electrophilic centers, either intramolecularly or intermolecularly, can lead to the formation of various ring systems. For instance, hydrazones are known precursors for the synthesis of pyrazoles, a class of heterocycles with significant applications in medicinal chemistry. wikipedia.org

The potential for 2-Butanone, 4-trimethylhydrazino- in the synthesis of new molecular architectures is significant, particularly in the creation of compounds with potential biological activity. Hydrazone derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. alcrut.com The specific substitution pattern of 2-Butanone, 4-trimethylhydrazino- could lead to the discovery of molecules with unique biological profiles.

Frontier Research Questions in the Field of Hydrazino-Ketone Chemistry

The study of 2-Butanone, 4-trimethylhydrazino- and related hydrazino-ketones presents several intriguing research questions for academic exploration. A primary area of interest is the development of stereoselective reactions involving the chiral center that can be generated at the carbon adjacent to the ketone. The use of chiral auxiliaries or catalysts could enable the enantioselective synthesis of complex molecules.

Another frontier is the investigation of the impact of the trimethylhydrazino group on the reactivity of the ketone. The electronic and steric effects of this group could modulate the ketone's susceptibility to nucleophilic attack, potentially leading to novel reaction pathways. numberanalytics.com Understanding these effects is crucial for designing new synthetic methodologies.

Furthermore, exploring the coordination chemistry of 2-Butanone, 4-trimethylhydrazino- with various metal centers could open up new avenues in catalysis and materials science. The nitrogen atoms of the hydrazone and the oxygen of the ketone can act as ligands, forming stable metal complexes with potentially interesting catalytic or physical properties.

Current Challenges and Emerging Opportunities in the Academic Study of 2-Butanone, 4-trimethylhydrazino-

A significant challenge in the academic study of 2-Butanone, 4-trimethylhydrazino- is the limited availability of detailed research and spectroscopic data for this specific compound. Much of the current understanding is extrapolated from the broader class of hydrazones and keto-hydrazines. ontosight.ai Therefore, a key opportunity lies in the thorough characterization of its physical and chemical properties.

Controlling the selectivity of reactions involving bifunctional molecules like 2-Butanone, 4-trimethylhydrazino- remains a general challenge in organic synthesis. numberanalytics.com Developing reaction conditions that allow for the selective transformation of either the ketone or the hydrazino group is a critical area for future research. This could involve the use of protecting groups, specific catalysts, or carefully controlled reaction parameters.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Butanone, 4-trimethylhydrazino-?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of trimethylhydrazine to 2-butanone under reflux conditions. A typical protocol involves dissolving 2-butanone in anhydrous ethanol, adding trimethylhydrazine hydrochloride with a catalytic amount of glacial acetic acid, and refluxing for 4–6 hours. The product is purified via vacuum distillation or recrystallization from ethanol .

- Key Considerations : Optimize molar ratios (e.g., 1:1.2 ketone-to-hydrazine) and monitor reaction progress using thin-layer chromatography (TLC).

Q. How can the structural and purity characterization of 2-Butanone, 4-trimethylhydrazino- be performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the hydrazino group’s integration (e.g., singlet for N(CH) at δ ~2.8 ppm) and ketone carbonyl resonance (δ ~210 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks for C=O (~1700 cm) and N–H stretches (~3300 cm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the stability profiles of 2-Butanone, 4-trimethylhydrazino- under varying storage conditions?

- Methodological Answer : The compound is sensitive to oxidation and hydrolysis. Store in amber vials under inert gas (N or Ar) at 4°C. Stability studies indicate decomposition (<5%) over 6 months when protected from light and moisture. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How do metabolic pathways of 2-Butanone, 4-trimethylhydrazino- differ from its parent ketone in biological systems?

- Methodological Answer : In vitro assays using liver microsomes (e.g., rat S9 fractions) reveal that the hydrazino group undergoes N-demethylation (~15% yield) and oxidation to a nitroso derivative (~8%). Compare with 2-butanone’s metabolism, which produces 3-hydroxy-2-butanone (4% yield) via cytochrome P450 enzymes .

- Data Contradictions : Unlike 2-butanone, the hydrazino derivative shows negligible renal excretion, suggesting hepatic accumulation .

Q. What computational approaches are suitable for predicting the reactivity of 2-Butanone, 4-trimethylhydrazino-?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties:

- HOMO-LUMO Gap : Predicts nucleophilic reactivity at the hydrazino nitrogen.

- Molecular Electrostatic Potential (MEP) : Identifies regions prone to electrophilic attack (e.g., carbonyl carbon) .

- Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates with aldehydes).

Q. How can analytical methods resolve contradictions in reported reaction yields for hydrazino derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 60–85%) arise from varying reaction conditions (solvent polarity, temperature). Systematic optimization using Design of Experiments (DoE) is recommended. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.